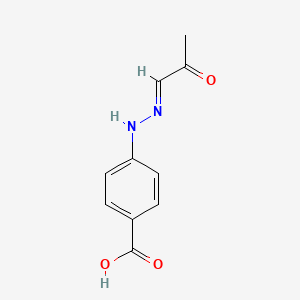
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate is a chemical compound with the molecular formula C10H12O8S2 It is known for its unique structure, which includes a dithietane ring—a four-membered ring containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a dithiirane derivative with a suitable esterifying agent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring into more reduced sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
科学研究应用
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl-substituted ring structure.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar tetramethyl-substituted ring but with different functional groups.
属性
CAS 编号 |
76342-95-5 |
|---|---|
分子式 |
C10H12O8S2 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate |
InChI |
InChI=1S/C10H12O8S2/c1-15-5(11)9(6(12)16-2)19-10(20-9,7(13)17-3)8(14)18-4/h1-4H3 |
InChI 键 |
XZLSYKXPOWTLDB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(SC(S1)(C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


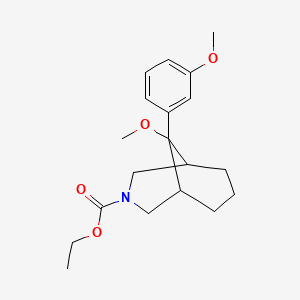
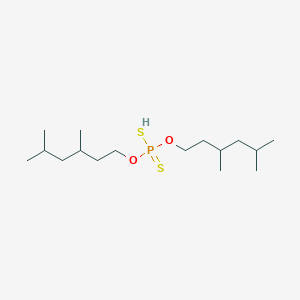
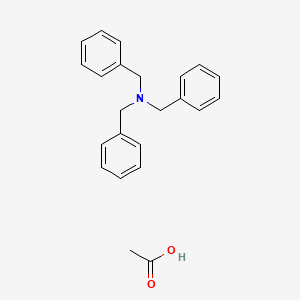
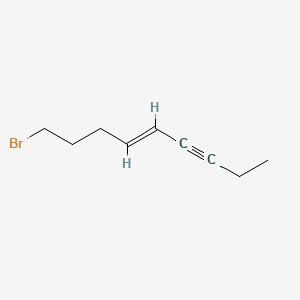
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
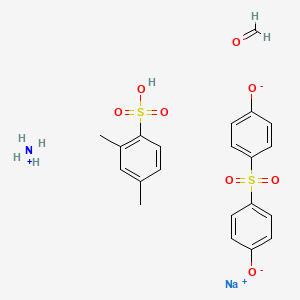
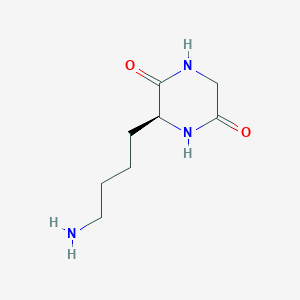
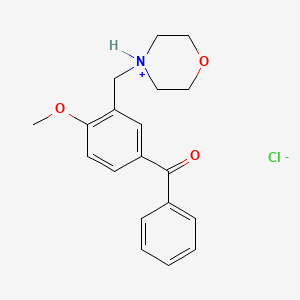
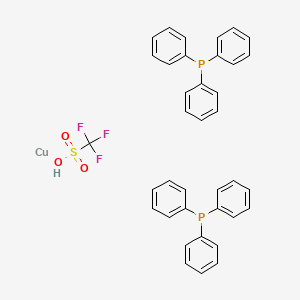
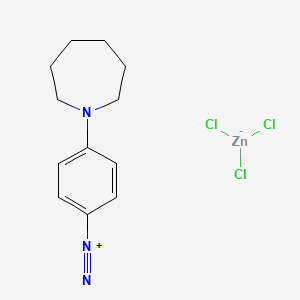
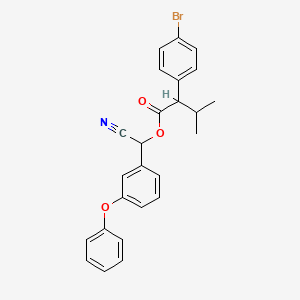
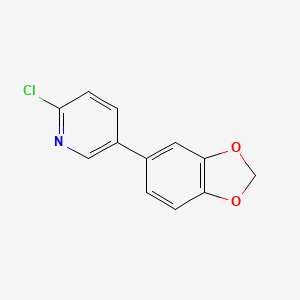
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
